4-acetamidonaphthalene-1-sulfonyl Chloride 4-acetamidonaphthalene-1-sulfonyl Chloride
Brand Name: Vulcanchem
CAS No.: 5690-20-0
VCID: VC2009525
InChI: InChI=1S/C12H10ClNO3S/c1-8(15)14-11-6-7-12(18(13,16)17)10-5-3-2-4-9(10)11/h2-7H,1H3,(H,14,15)
SMILES: CC(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)Cl
Molecular Formula: C12H10ClNO3S
Molecular Weight: 283.73 g/mol

4-acetamidonaphthalene-1-sulfonyl Chloride

CAS No.: 5690-20-0

Cat. No.: VC2009525

Molecular Formula: C12H10ClNO3S

Molecular Weight: 283.73 g/mol

* For research use only. Not for human or veterinary use.

4-acetamidonaphthalene-1-sulfonyl Chloride - 5690-20-0

Specification

CAS No. 5690-20-0
Molecular Formula C12H10ClNO3S
Molecular Weight 283.73 g/mol
IUPAC Name 4-acetamidonaphthalene-1-sulfonyl chloride
Standard InChI InChI=1S/C12H10ClNO3S/c1-8(15)14-11-6-7-12(18(13,16)17)10-5-3-2-4-9(10)11/h2-7H,1H3,(H,14,15)
Standard InChI Key OMCFQVVRMGXXAF-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)Cl
Canonical SMILES CC(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Acetamidonaphthalene-1-sulfonyl chloride (C₁₂H₁₀ClNO₃S) features a naphthalene backbone with two functional groups:

  • Sulfonyl chloride (–SO₂Cl) at position 1, imparting electrophilic reactivity.

  • Acetamido (–NHCOCH₃) at position 4, contributing hydrogen-bonding capacity and steric effects.

The planar naphthalene system facilitates π-π interactions, while the electron-withdrawing sulfonyl chloride group enhances susceptibility to nucleophilic attack .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight283.73 g/molPubChem
IUPAC Name4-acetamidonaphthalene-1-sulfonyl chloridePubChem
SMILESCC(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)ClPubChem
XLogP32.4eChemi
Hydrogen Bond Donors1eChemi

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via a two-step process:

  • Acylation: 4-Aminonaphthalene reacts with acetic anhydride to form 4-acetamidonaphthalene .

  • Chlorosulfonation: Treatment with chlorosulfonic acid (ClSO₃H) introduces the sulfonyl chloride group at the 1-position. Reaction conditions (114°C, 15–20 min) optimize yield (90.05%) and purity .

Reaction Scheme:

4-AminonaphthaleneAcetic Anhydride4-AcetamidonaphthaleneClSO3H4-Acetamidonaphthalene-1-sulfonyl Chloride\text{4-Aminonaphthalene} \xrightarrow{\text{Acetic Anhydride}} \text{4-Acetamidonaphthalene} \xrightarrow{\text{ClSO}_3\text{H}} \text{4-Acetamidonaphthalene-1-sulfonyl Chloride}

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors for chlorosulfonation, ensuring precise temperature control (110–120°C) and reduced byproduct formation. Post-synthesis purification via recrystallization (hexane/ethyl acetate) achieves >98% purity .

Chemical Reactivity and Reaction Pathways

Nucleophilic Substitution

The sulfonyl chloride group undergoes substitution with amines, alcohols, and thiols. For example, reaction with 2-aminothiazole yields sulfathiazole analogs, critical in antibiotic development .

C12H10ClNO3S+R-NH2C12H10N2O3S+HCl\text{C}_{12}\text{H}_{10}\text{ClNO}_3\text{S} + \text{R-NH}_2 \rightarrow \text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_3\text{S} + \text{HCl}

Hydrolysis and Reduction

  • Hydrolysis: Forms 4-acetamidonaphthalene-1-sulfonic acid in aqueous media .

  • Reduction: LiAlH₄ reduces the sulfonyl chloride to sulfonamide (–SO₂NH₂), a precursor for bioactive molecules .

Table 2: Common Reactions and Conditions

Reaction TypeReagents/ConditionsMajor Product
Nucleophilic SubstitutionAmines, THF, triethylamineSulfonamide derivatives
HydrolysisH₂O, pH 7–9, 25°CSulfonic acid
ReductionLiAlH₄, dry ether, 0°CSulfonamide

Applications in Pharmaceutical Research

Sulfonamide Drug Development

The compound serves as a linchpin in synthesizing sulfonamide antibiotics (e.g., sulfathiazole) by reacting with heterocyclic amines . Its naphthalene core enhances drug lipophilicity, improving blood-brain barrier penetration .

Targeted Cancer Therapies

In recent studies, derivatives of 4-acetamidonaphthalene-1-sulfonyl chloride inhibit cholesterol biosynthesis enzymes (e.g., EBP Δ8-Δ7 isomerase), showing selective cytotoxicity against APC-mutant colorectal cancer cells .

Key Findings from TASIN Analogs:

  • Potency: IC₅₀ values as low as 3 nM in DLD-1 colon cancer cells .

  • Selectivity: 100-fold selectivity for APC-truncated vs. wild-type cells .

Biological Activity and Mechanism

Enzyme Inhibition

The compound covalently modifies dihydropteroate synthetase (DHPS), mimicking p-aminobenzoic acid (PABA) and disrupting folate synthesis in bacteria . This mechanism parallels sulfonamide antibiotics but with enhanced steric hindrance from the naphthalene system .

Cellular Effects

  • Antiproliferative Activity: Induces G1-phase arrest in APC-mutant cells by downregulating cyclin D1 .

  • Apoptosis: Activates caspase-3/7 pathways in cholesterol-depleted cancer cells .

Industrial and Material Science Applications

Dye and Pigment Synthesis

The sulfonyl chloride group facilitates coupling with aromatic amines, yielding azodyes with high thermal stability (decomposition >300°C) .

Polymer Modification

Reacts with polyvinyl alcohol (PVA) to form sulfonated polymers, enhancing ionic conductivity for battery membranes .

HazardPrecautionary Measures
Skin ContactWash with 10% NaHCO₃ solution
InhalationUse NIOSH-certified respirator
Storage–20°C, under nitrogen

Comparison with Structural Analogs

5-Acetamidonaphthalene-1-sulfonyl Chloride

Isomeric differences alter reactivity:

  • Positional Effects: The 5-substituted analog exhibits lower electrophilicity (XLogP3 = 2.1 vs. 2.4) .

  • Biological Activity: Reduced anticancer potency (IC₅₀ = 45 nM vs. 3 nM) .

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